Forskolin, 1,9-dideoxy-

Adenylyl cyclase cAMP signaling Signal transduction

Researchers using forskolin to elevate cAMP require a validated negative control to discriminate cAMP-dependent from cAMP-independent effects. Generic substitution with forskolin confounds results due to its potent adenylyl cyclase activation (EC50 ≈ 2 μM). 1,9-Dideoxyforskolin (CAS 64657-18-7) is the definitive solution: • Zero adenylyl cyclase activation at concentrations up to 100 μM • Retains cAMP-independent activities: calcium channel blockade, glucose transport inhibition, TNF-α cytoprotection • ≥95% purity with documented absence of AC stimulatory activity Ideal for ion channel studies, metabolic research, and second-messenger signaling experiments requiring rigorous cAMP-independent controls.

Molecular Formula C22H34O5
Molecular Weight 378.5 g/mol
Cat. No. B13382837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameForskolin, 1,9-dideoxy-
Molecular FormulaC22H34O5
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(C2C(CCCC2(C3C1(OC(CC3=O)(C)C=C)C)C)(C)C)O
InChIInChI=1S/C22H34O5/c1-8-20(5)12-14(24)16-21(6)11-9-10-19(3,4)17(21)15(25)18(26-13(2)23)22(16,7)27-20/h8,15-18,25H,1,9-12H2,2-7H3
InChIKeyZKZMDXUDDJYAIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,9-Dideoxyforskolin: A cAMP-Inactive Forskolin Analog


1,9-Dideoxyforskolin (CAS 64657-18-7) is a labdane diterpenoid and structural analog of the naturally occurring adenylate cyclase activator forskolin, distinguished by the absence of hydroxyl groups at the C1 and C9 positions [1]. Unlike the parent compound, which potently activates adenylyl cyclase leading to elevated intracellular cyclic AMP (cAMP) levels [1], 1,9-dideoxyforskolin does not stimulate adenylyl cyclase activity even at concentrations up to 100 μM [2]. However, the compound retains or even exceeds forskolin's activity in a range of cAMP-independent pharmacological effects, making it a critical molecular probe for dissecting cAMP-dependent versus cAMP-independent signaling mechanisms [3].

cAMP-independent signaling probe for adenylate cyclase pathway studies
Negative control for forskolin in ion channel and glucose transport assays
Diterpenoid scaffold retains cytoprotective activity without cAMP elevation

Why 1,9-Dideoxyforskolin Cannot Be Substituted


Generic substitution between forskolin and 1,9-dideoxyforskolin fails because the two compounds exhibit fundamentally divergent pharmacological profiles across multiple assay systems. Forskolin robustly activates adenylyl cyclase (EC50 ≈ 2 μM in rat adipocyte membranes), triggering downstream cAMP/PKA signaling cascades [1]. In contrast, 1,9-dideoxyforskolin shows no adenylyl cyclase activation at concentrations up to 100 μM [1], yet it is a more potent inhibitor of cAMP phosphodiesterase than forskolin [2], a more potent calcium channel blocker [3], and retains cAMP-independent cytoprotective effects against TNF-α-mediated cytotoxicity [4]. Furthermore, 1,9-dideoxyforskolin's effects on GABA-activated ion currents are concentration-dependent in ways that forskolin does not replicate, rendering it an unreliable specificity control in certain experimental contexts [5]. Consequently, substitution with the parent compound or other adenylate cyclase-activating analogs would confound experimental interpretation and invalidate cAMP-specific mechanistic conclusions.

Target
Substitute
Mismatch Context
1,9-Dideoxyforskolin
Forskolin
Adenylyl cyclase activation may confound cAMP-independent endpoint interpretation
1,9-Dideoxyforskolin
7-Desacetylforskolin
Different target engagement at glucose transport and ion channel sites may shift assay-response context
1,9-Dideoxyforskolin
Dibutyryl-cAMP
Direct cAMP elevation does not replicate cAMP-independent cytoprotective or channel-blocking endpoints

1,9-Dideoxyforskolin vs. Forskolin: Key Comparisons


Adenylyl Cyclase Inactivity

1,9-Dideoxyforskolin exhibits no detectable adenylyl cyclase activation in rat adipocyte membranes, whereas forskolin activates the enzyme with an EC50 of 2 μM [1]. The 1,9-dideoxy analog failed to stimulate adenylyl cyclase even at the highest concentration tested (100 μM) [1]. This constitutes the primary functional differentiation that defines the compound's utility as a negative control.

AC Activation
Head-to-head
No activation at ≤100 μM vs. forskolin EC50 = 2 μM
Supports cAMP-independent pathway interpretation
Rat adipocyte membrane assay context
Adenylyl cyclase cAMP signaling Signal transduction

Glucose Transport Inhibition

Despite lacking adenylyl cyclase activity, 1,9-dideoxyforskolin fully inhibits glucose transport in rat adipocyte plasma membranes. Its potency is approximately 53-fold lower than that of forskolin (EC50 = 12.8 μM vs. 0.24 μM, respectively) [1]. This demonstrates that the glucose transport inhibition site exhibits distinct structural requirements from the adenylyl cyclase activation site, and that 1,9-dideoxyforskolin retains functional activity at this alternative target.

Glucose Transport
Head-to-head
EC50 = 12.8 μM vs. forskolin 0.24 μM
Enables glucose transporter study without cAMP crosstalk
Full inhibition retained at higher concentrations
Glucose transporter Metabolic regulation Adipocyte biology

Calcium Channel Blockade

1,9-Dideoxyforskolin is more potent than forskolin as a voltage-sensitive calcium channel (VSCC) blocker [1]. In PC12 pheochromocytoma cells, 1,9-dideoxyforskolin inhibited approximately 80% of K+-induced (70 mM) Ca2+ influx without any increase in cellular cAMP [2]. In bovine adrenal chromaffin cells, the compound exhibited superior calcium channel blocking properties compared to forskolin [1]. The inhibition is cAMP-independent, as demonstrated by the lack of effect of adenylyl cyclase inhibitors on the response [2].

Ca2+ Channel
Head-to-head
≈80% Ca2+ influx inhibition in PC12 cells
Reported greater potency than forskolin as VSCC blocker
cAMP-independent; chromaffin cell context
Voltage-sensitive calcium channels Ion channel pharmacology Neuropharmacology

cAMP Phosphodiesterase Inhibition

1,9-Dideoxyforskolin is a more potent inhibitor of cAMP phosphodiesterase (PDE) activity than forskolin in LLC-PK1 renal epithelial cells [1]. Both compounds inhibit total and high-affinity cAMP PDE activity in soluble and particulate fractions, but 1,9-dideoxyforskolin exhibits enhanced potency despite its inability to activate adenylyl cyclase [1]. Both compounds also stimulate protein kinase C activity, with 1,9-dideoxyforskolin's effect being attenuated by staurosporine [1].

PDE Inhibition
Reported
More potent than forskolin; exact IC50 not reported
Supports PDE pharmacology pathway-response studies
LLC-PK1 cell context; qualitative comparison
Phosphodiesterase cAMP metabolism Enzyme inhibition

cAMP-Independent TNF-α Cytoprotection

1,9-Dideoxyforskolin protects L929 cells against TNF-α-mediated cytotoxicity via a cAMP-independent mechanism [1]. The protection conferred by forskolin is also cAMP-independent, as demonstrated by the fact that 1,9-dideoxyforskolin (the adenylate cyclase-inactive analog) provided equivalent protection, while dibutyryl-cAMP and the cAMP-phosphodiesterase inhibitor theophylline failed to protect [1]. This represents the first documented example of cAMP-independent cytoprotection by a forskolin analog [1].

TNF-α Protection
Head-to-head
Equivalent cytoprotection to forskolin; cAMP-elevating agents ineffective
Cytoprotective endpoint context separated from cAMP
L929 cell model; MTT and DNA fragmentation assays
TNF-α Cytoprotection Apoptosis Inflammation

Synthetic Yield Comparison

From the common synthetic precursor ptychantin A, 1,9-dideoxyforskolin can be synthesized with significantly higher overall yield compared to forskolin. The synthetic transformation to 1,9-dideoxyforskolin requires 8 steps and achieves 37% overall yield, whereas the corresponding synthesis of forskolin requires 12 steps and yields only 12% overall yield [1]. The C1-hydroxy group removal is accomplished via solid-state thiocarbonylimidazolation and subsequent radical cleavage [1].

Synthetic Yield
Head-to-head
8 steps, 37% yield vs. forskolin 12 steps, 12% yield
Supports procurement-scale planning and availability
Common precursor ptychantin A; synthesis context
Organic synthesis Diterpenoid chemistry Process chemistry

Key Applications of 1,9-Dideoxyforskolin


Negative Control in cAMP Signaling

1,9-Dideoxyforskolin serves as the definitive negative control for experiments employing forskolin to elevate intracellular cAMP. Since it does not activate adenylyl cyclase even at 100 μM [1] yet retains multiple cAMP-independent activities, it enables rigorous discrimination between cAMP-mediated and cAMP-independent effects of the forskolin scaffold. This application is essential for studies of ion channel modulation, gene expression, and second-messenger signaling where misinterpretation of forskolin effects is a recognized pitfall [2]. Procurement for this use case should prioritize high-purity material (≥95%) with documented absence of adenylyl cyclase stimulatory activity.

cAMP-Independent Calcium Channel Studies

For investigations of voltage-sensitive calcium channel (VSCC) pharmacology that require channel blockade without confounding cAMP elevation, 1,9-dideoxyforskolin is the preferred tool over forskolin. The compound inhibits approximately 80% of depolarization-evoked Ca2+ influx in PC12 cells and exhibits greater potency as a calcium channel blocker than forskolin in chromaffin cells, all without increasing cellular cAMP levels [3] [4]. This makes it particularly valuable for neuropharmacology studies examining calcium channel function in isolation from cAMP/PKA signaling cascades.

Glucose Transporter and Metabolism Studies

1,9-Dideoxyforskolin enables the study of glucose transport inhibition uncoupled from adenylyl cyclase activation. The compound fully inhibits glucose transport in adipocyte membranes with an EC50 of 12.8 μM, albeit with approximately 53-fold lower potency than forskolin [1]. This activity, combined with its inhibition of cytochalasin B binding in a parallel potency profile, supports its use in metabolic research where glucose transporter pharmacology must be examined independently of cAMP-mediated metabolic effects. The compound's structural similarity to α-D-galactose also suggests utility in probing glucose transporter binding interactions [1].

Inflammation and Cytoprotection Research

In studies of TNF-α-mediated cytotoxicity and inflammation, 1,9-dideoxyforskolin provides a cAMP-independent tool for investigating cytoprotective mechanisms. The compound protects L929 cells against TNF-α-induced cell death and DNA fragmentation through a pathway that does not involve cAMP elevation, distinguishing it from other cytoprotective agents [5]. This application is particularly relevant for researchers dissecting the mitochondrial and caspase-dependent pathways of TNF-α cytotoxicity, as the compound appears to act upstream of caspase-3 activation [5]. The anti-inflammatory properties of labdane derivatives including 1,9-dideoxyforskolin are also documented in patent literature [6].

Application
Selection Property
Validation Focus
cAMP Signaling Negative Control
Confirmed adenylyl cyclase inactivity at ≤100 μM
cAMP-independent endpoint interpretation
Calcium Channel Studies
cAMP-independent VSCC blockade profile
Channel pharmacology without cAMP/PKA crosstalk
Glucose Transporter Research
Glucose transport inhibition uncoupled from AC
Metabolic pathway interpretation in adipocyte models
Cytoprotection & Inflammation
cAMP-independent protection against TNF-α cytotoxicity
Mitochondrial and caspase pathway endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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